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Compound of Interest

Compound Name: Desfluoro-atorvastatin

Cat. No.: B1670290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for

desfluoro-atorvastatin, a known impurity and analogue of the widely prescribed drug,

atorvastatin. Understanding the spectral characteristics of such impurities is paramount for

quality control, regulatory compliance, and safety assessment in pharmaceutical development.

This document summarizes key spectroscopic data in a structured format, details the

experimental protocols for their acquisition, and presents visual workflows for clarity.

Physicochemical Properties of Desfluoro-
atorvastatin
Desfluoro-atorvastatin, also known as Atorvastatin Impurity A, is characterized by the

absence of the fluorine atom on one of the phenyl rings of the parent atorvastatin molecule.[1]

[2] Its fundamental physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Desfluoro-atorvastatin[2][3][4]
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Property Value

Chemical Name

(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-

(propan-2-yl)-1H-pyrrol-1-yl]-3,5-

dihydroxyheptanoic acid

Molecular Formula C₃₃H₃₆N₂O₅

Molecular Weight 540.65 g/mol

CAS Number 433289-84-0

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR) and mass spectrometry

(MS) data for desfluoro-atorvastatin, pivotal for its structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of organic

molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

Table 2: ¹H NMR Spectroscopic Data for Desfluoro-atorvastatin

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

Data not publicly

available in detail
- - -

Table 3: ¹³C NMR Spectroscopic Data for Desfluoro-atorvastatin

Chemical Shift (δ, ppm) Assignment

Data not publicly available in detail -
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Note: While the synthesis and characterization of desfluoro-atorvastatin by ¹H and ¹³C NMR

have been reported, the specific chemical shift and coupling constant data are not readily

available in the public domain and are typically provided in the Certificate of Analysis upon

purchase from commercial suppliers.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for Desfluoro-atorvastatin

m/z Interpretation

541.2 [M+H]⁺

Further fragmentation data not publicly available -

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

atorvastatin impurities, including desfluoro-atorvastatin, based on common methodologies

reported in the scientific literature.

Synthesis of Desfluoro-atorvastatin
A detailed synthesis of desfluoro-atorvastatin has been described by Stach et al. The process

involves a multi-step chemical synthesis, which is a modification of the established atorvastatin

synthesis, notably replacing 4-fluorobenzaldehyde with benzaldehyde in the initial steps.[1]

NMR Spectroscopy
Instrumentation:

A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz for ¹H

NMR and 75 MHz for ¹³C NMR.

Sample Preparation:
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Dissolve a few milligrams of the desfluoro-atorvastatin sample in a suitable deuterated

solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise

ratio.

Acquire ¹³C NMR spectra using a proton-decoupling pulse sequence.

Mass Spectrometry
Instrumentation:

A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer

with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Use a suitable reverse-phase C18 column.

Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer

(e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or

methanol).

Mass Spectrometric Conditions:

Operate the ESI source in positive ion mode.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated

molecular ion ([M+H]⁺) to obtain fragmentation patterns.

Visualized Workflows
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The following diagrams illustrate the general workflows for the synthesis and analysis of

desfluoro-atorvastatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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